molecular formula C9H17NO2 B1525598 1,9-Dioxaspiro[5.5]undecan-4-amine CAS No. 1330756-19-8

1,9-Dioxaspiro[5.5]undecan-4-amine

Cat. No. B1525598
M. Wt: 171.24 g/mol
InChI Key: PJWRZNHJMHNNFJ-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-4-amine is a chemical compound with the CAS Number: 1330756-19-8 . It has a molecular weight of 171.24 . The IUPAC name for this compound is 1,9-dioxaspiro[5.5]undec-4-ylamine . It is usually found in liquid form .


Molecular Structure Analysis

The InChI code for 1,9-Dioxaspiro[5.5]undecan-4-amine is 1S/C9H17NO2/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8H,1-7,10H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,9-Dioxaspiro[5.5]undecan-4-amine has a molecular weight of 171.24 . It is typically stored at room temperature . The compound is usually found in liquid form .

Scientific Research Applications

Synthesis and Chemical Transformations

Various studies have focused on the synthesis and chemical transformations involving 1,9-Dioxaspiro[5.5]undecan-4-amine and its derivatives. For instance, the aminomethylation of Guareschi imides and its derivatives has been explored to create novel compounds (Khrustaleva et al., 2017). Another study highlighted the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, demonstrating the versatility of 1,9-Dioxaspiro[5.5]undecan-4-amine in synthetic chemistry (Macleod et al., 2006).

Drug Discovery and Design

Research has also been conducted on designing drug discovery scaffolds based on the structure of 1,9-Dioxaspiro[5.5]undecan-4-amine. A study synthesized four novel natural product-inspired scaffolds, aiming to use them as building blocks for lead generation in drug discovery (Jenkins et al., 2009).

Applications in Pheromone Research

The compound has been utilized in pheromone research as well. A study investigated the sex-specific activity of different enantiomers of 1,7-dioxaspiro[5.5]undecane, a compound similar to 1,9-Dioxaspiro[5.5]undecan-4-amine, in the olive fruit fly, revealing insights into insect behavior and communication (Haniotakis et al., 1986).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . These statements indicate that the compound is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWRZNHJMHNNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxaspiro[5.5]undecan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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